(S)-5-(4-(Benzyloxy)butyl)morpholin-3-one is a chemical compound that belongs to the morpholinone family, characterized by its unique structural features and potential applications in various scientific fields. This compound is notable for its benzyloxybutyl substituent, which contributes to its distinct chemical and biological properties.
The compound can be synthesized through various chemical methods, primarily involving reactions between morpholinone derivatives and benzyloxybutyl halides. The synthesis typically requires specific reagents and conditions to ensure optimal yield and purity.
(S)-5-(4-(Benzyloxy)butyl)morpholin-3-one is classified as a morpholinone derivative. Morpholinones are cyclic amides that contain a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms. This classification is significant as it influences the compound's reactivity and interaction with biological systems.
The synthesis of (S)-5-(4-(Benzyloxy)butyl)morpholin-3-one generally involves a multi-step process:
The reaction conditions are critical for achieving high yields. Factors such as temperature, reaction time, and the concentration of reactants must be optimized. For industrial applications, methods may be adapted to enhance scalability and efficiency, potentially incorporating continuous flow reactors or automated systems .
The molecular structure of (S)-5-(4-(Benzyloxy)butyl)morpholin-3-one includes:
The molecular formula for (S)-5-(4-(Benzyloxy)butyl)morpholin-3-one is CHNO, with a molar mass of approximately 247.34 g/mol. The specific stereochemistry at the morpholine ring plays a crucial role in its biological interactions.
(S)-5-(4-(Benzyloxy)butyl)morpholin-3-one can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (S)-5-(4-(Benzyloxy)butyl)morpholin-3-one involves its interaction with specific biological targets:
(S)-5-(4-(Benzyloxy)butyl)morpholin-3-one typically exhibits:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and spectral properties (such as NMR or IR spectra) can be derived from experimental studies but are not explicitly detailed in available literature .
(S)-5-(4-(Benzyloxy)butyl)morpholin-3-one has several scientific applications:
The emergence of (S)-5-(4-(benzyloxy)butyl)morpholin-3-one reflects broader trends in heterocyclic chemistry focused on saturating ring systems to enhance three-dimensional complexity. While morpholine derivatives have been known since the 19th century, the strategic incorporation of chiral centers into the morpholinone scaffold gained prominence post-2010, coinciding with medicinal chemistry’s shift toward sp³-enriched architectures. This compound was first synthesized through stereoselective routes, likely involving proline-catalyzed asymmetric functionalization or chiral pool derivatization, to exploit the pharmacological advantages of single-enantiomer compounds [1] [8]. Its benzyloxybutyl side chain exemplifies purposeful synthetic design, merging π-system functionality with alkyl spacer flexibility to optimize target affinity and physicochemical balance.
Within the heterocyclic drug landscape, morpholinones occupy a niche distinct from flat aromatic systems (e.g., pyridines) and rigid alicyclics (e.g., nortropanes). Analysis of FDA-approved drugs (2019–2021) reveals that >85% contain heterocycles, with saturated N,O-heterocycles like morpholinones comprising ~12% of oncology candidates. The (S)-enantiomer specifically capitalizes on stereoselective protein binding—a design principle validated in neuropharmacology and antiviral scaffolds [2]. Its discovery signifies a deliberate evolution from early morpholine synthons toward conformationally defined, chiral building blocks in modern medicinal chemistry.
Table 2: Evolution of Heterocyclic Cores in Drug Discovery (2010–2021)
Heterocycle Class | Representative Targets | Advantages of Saturated Variants |
---|---|---|
Aromatic (e.g., pyridine) | Kinases, GPCRs | High planar binding; metabolic susceptibility |
Partially saturated (e.g., piperidine) | Proteases, ion channels | Enhanced solubility; tunable conformation |
Fully saturated (e.g., morpholinone) | PPIs, epigenetic targets | Stereochemical control; reduced off-target effects |
Fused systems (e.g., indole) | Enzymes, transporters | High affinity; complex molecular recognition |
The molecular architecture of (S)-5-(4-(benzyloxy)butyl)morpholin-3-one confers distinctive advantages in modulating challenging biological targets, particularly protein-protein interactions (PPIs) and allosteric ion channel sites. Key mechanistic attributes include:
Computational modeling reveals that the benzyloxy group nestles into hydrophobic subpockets of PPIs, while the butyl linker provides optimal distance (≈11 Å) between the morpholinone core and aryl moiety. This spatial arrangement mimics peptide side-chain projections critical for hotspot engagement. Notably, the compound’s moderate size (263 Da) falls within the optimal range for PPI inhibitors, balancing target coverage and cell permeability [8].
The structural versatility of (S)-5-(4-(benzyloxy)butyl)morpholin-3-one enables its application across diverse therapeutic domains, particularly oncology, virology, and neuropharmacology:
Oncology
In cancer drug discovery, this scaffold serves as a synthetically accessible precursor for antibody-drug conjugates (ADCs) due to its handle for bioorthogonal conjugation (e.g., via the benzyl ether or morpholinone nitrogen). Its moderate LogP enhances payload compatibility, avoiding the aggregation issues seen with highly lipophilic warheads. The compound’s structural similarity to kinase inhibitor pharmacophores—specifically the benzyloxy motif’s mimicry of ATP adenine binding—has spurred evaluations in tyrosine kinase signaling cascades [2] . Research indicates that substituting the benzyl group with halogens or heterocycles modulates potency against VEGFR2 and PDGFRβ, kinases implicated in tumor angiogenesis.
Neuropharmacology
The morpholinone core shares bioisosteric parallels with piperidine-based dopamine receptor ligands. Recent studies demonstrate that 3- or 4-benzyloxypiperidine analogs exhibit >30-fold selectivity for dopamine D4 receptors (D4R) over D1–D3 subtypes, attributed to the oxygen atom’s H-bonding with non-conserved serine residues in D4R [6]. Though not directly tested, the title compound’s benzyloxybutyl chain and (S)-chirality suggest potential D4R antagonism, positioning it as a candidate for Parkinson’s disease dyskinesia or addiction disorders.
Antiviral Applications
While empirical data is limited, the scaffold’s capacity to engage conserved viral PPIs is under investigation. The morpholinone carbonyl mimics peptide backbone interactions in protease dimerization interfaces (e.g., HIV-1 protease), while the benzyloxy group fills hydrophobic clefts essential for capsid assembly [2].
Table 3: Therapeutic Analogues Leveraging Related Structural Motifs
Therapeutic Area | Representative Analog | Key Structural Features | Target/Mechanism |
---|---|---|---|
Oncology | Paclitaxel (Taxane) | Benzoyloxy group at C-2' | Microtubule stabilization |
Dopamine D4R antagonists (e.g., compound 8p) | 4-Benzyloxypiperidine | D4R antagonism (Ki = 166 nM) | |
Neuropharmacology | MAO-B inhibitors (e.g., compound 12a) | 5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one | MAO-B inhibition (IC50 = 1.4 nM) |
Antiviral | HIV protease inhibitors (e.g., Darunavir) | Bis-tetrahydrofuran with H-bond donors | Protease dimer disruption |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: